molecular formula C19H23N5O3 B10995408 3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide

3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide

Cat. No.: B10995408
M. Wt: 369.4 g/mol
InChI Key: ODFZHXSIBFVYFW-UHFFFAOYSA-N
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Description

N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is a complex organic compound featuring a quinazolinone and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving amidoximes and carboxylic acids or their derivatives . The quinazolinone moiety can be synthesized via condensation reactions involving anthranilic acid derivatives and amides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the quinazolinone can produce dihydroquinazoline derivatives .

Scientific Research Applications

N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The quinazolinone ring can interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is unique due to the combination of the oxadiazole and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]propanamide

InChI

InChI=1S/C19H23N5O3/c1-12(2)18-23-17(27-24-18)8-5-11-20-16(25)10-9-15-21-14-7-4-3-6-13(14)19(26)22-15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,25)(H,21,22,26)

InChI Key

ODFZHXSIBFVYFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CCCNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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